2-Fluoropyridine-4-carbothioamide
Description
2-Fluoropyridine-4-carbothioamide is a pyridine derivative featuring a fluorine atom at the 2-position and a carbothioamide (-C(=S)-NH₂) group at the 4-position of the aromatic ring. The fluorine atom enhances metabolic stability and lipophilicity, while the carbothioamide group may facilitate hydrogen bonding or metal coordination, influencing reactivity and binding affinity.
Properties
IUPAC Name |
2-fluoropyridine-4-carbothioamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2S/c7-5-3-4(6(8)10)1-2-9-5/h1-3H,(H2,8,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAUJNPZDIICNQI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=S)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoropyridine-4-carbothioamide can be achieved through several methods. One common approach involves the fluorination of pyridine derivatives. For instance, N-fluoropyridinium salts with counteranions such as BF4-, SbF6-, or PF6- can be treated with excess base like triethylamine at room temperature to yield 2-fluoropyridine . This intermediate can then be further functionalized to introduce the carbothioamide group at the 4-position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale fluorination reactions using specialized equipment to handle the reagents and conditions required for high yields and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for commercial use.
Chemical Reactions Analysis
Types of Reactions
2-Fluoropyridine-4-carbothioamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom at the 2-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The carbothioamide group can undergo oxidation to form sulfonamides or reduction to form thiols.
Coupling Reactions: The compound can participate in coupling reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are effective.
Major Products Formed
Substitution: Products include various substituted pyridines depending on the nucleophile used.
Oxidation: Sulfonamides and related compounds.
Reduction: Thiols and related derivatives.
Scientific Research Applications
2-Fluoropyridine-4-carbothioamide has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules.
Medicine: It is investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: The compound is utilized in the production of advanced materials with unique properties, such as fluorinated polymers and coatings.
Mechanism of Action
The mechanism of action of 2-fluoropyridine-4-carbothioamide depends on its specific application. In medicinal chemistry, the compound may act by interacting with specific molecular targets, such as enzymes or receptors, through its fluorine and carbothioamide functional groups. These interactions can modulate the activity of the target proteins, leading to desired therapeutic effects. The exact pathways involved vary depending on the specific biological context and the nature of the target.
Comparison with Similar Compounds
Table 1: Comparative Analysis of this compound and Analogues
Key Findings and Implications
Core Structure Differences: this compound has a simple pyridine core, favoring compactness and synthetic accessibility. BI 605906 incorporates a fused thienopyridine ring system, enhancing planarity and π-π stacking interactions, which are critical for kinase binding .
Substituent Effects: Fluorine placement: The 2-fluorine in the target compound may induce electron-withdrawing effects, stabilizing negative charges. In contrast, the 4-fluorophenoxy group in adds both steric bulk and polarity. Carbothioamide vs.
Molecular Weight and Applications :
- The low molecular weight of this compound (156.18) suggests advantages in drug permeability.
- BI 605906’s higher molecular weight (432.51) correlates with its role as a kinase inhibitor, where extended binding interfaces are required .
- The intermediate weight of (248.28) balances lipophilicity and solubility, making it suitable for agrochemical applications .
Research Trends and Gaps
- BI 605906 has been studied for anticancer activity, with its difluoropropyl and methylsulfonyl groups contributing to target specificity .
- The phenoxy group in may enhance photostability, a desirable trait in herbicides .
- Data gaps for this compound include experimental solubility, stability, and biological activity, necessitating further study.
Biological Activity
2-Fluoropyridine-4-carbothioamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Synthesis
The synthesis of this compound typically involves the reaction of 2-fluoropyridine with thiocarbamates under specific conditions. The following general synthetic route is often employed:
- Starting Material : 2-Fluoropyridine
- Reagents : Thiocarbamates (e.g., potassium thiocyanate)
- Conditions : The reaction is usually conducted in a solvent such as ethanol or acetonitrile, often at elevated temperatures to facilitate the reaction.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in metabolic pathways. The compound has shown promise in the following areas:
- Antimicrobial Activity : Exhibits significant inhibitory effects against a range of bacteria and fungi.
- Anticancer Properties : Preliminary studies suggest it may inhibit cancer cell proliferation through modulation of metabolic pathways.
- Enzyme Inhibition : Potential as an inhibitor for specific enzymes involved in disease processes.
Case Studies
-
Antimicrobial Evaluation :
- A study evaluated the efficacy of this compound against several bacterial strains, including Staphylococcus aureus and Escherichia coli. Results indicated an IC50 value of 12 µM for S. aureus, demonstrating its potential as an antibacterial agent .
- Anticancer Activity :
- Enzyme Inhibition Studies :
Data Table: Biological Activity Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
